Endostatin
Overview
Description
Endostatin is a naturally occurring, 20-kDa C-terminal fragment derived from type XVIII collagen. It is known for its potent anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This property makes this compound a promising candidate for cancer therapy, as it can potentially starve tumors by cutting off their blood supply .
Preparation Methods
Synthetic Routes and Reaction Conditions: Endostatin can be produced through recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the this compound protein, which is then purified using techniques like affinity chromatography .
Industrial Production Methods: In industrial settings, large-scale production of this compound involves the use of bioreactors to culture the host cells. The process includes fermentation, cell lysis, and protein purification steps. The recombinant human this compound (rh-Es) variant has been approved for use in non-small cell lung cancer treatment in China since 2006 .
Chemical Reactions Analysis
Types of Reactions: Endostatin primarily undergoes proteolytic cleavage reactions. It is produced by the cleavage of collagen XVIII by proteases such as cathepsins .
Common Reagents and Conditions: The production of this compound involves the use of specific proteases under controlled conditions to ensure the correct cleavage of collagen XVIII .
Major Products Formed: The primary product of these reactions is the this compound protein itself, which retains its anti-angiogenic properties .
Scientific Research Applications
Endostatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its interactions with various receptors and its role in inhibiting angiogenesis .
Biology: In biological research, this compound is used to study the mechanisms of angiogenesis and the role of extracellular matrix components in regulating blood vessel formation .
Medicine: this compound is extensively researched for its potential in cancer therapy. It has been shown to inhibit the growth of primary tumors and metastases in animal models . Clinical trials have demonstrated its efficacy in treating non-small cell lung cancer and other malignancies .
Industry: In the pharmaceutical industry, this compound is used to develop anti-cancer drugs. Its recombinant form, rh-Es, is used in combination with other therapies to enhance treatment efficacy .
Mechanism of Action
Endostatin exerts its effects by inhibiting angiogenesis through multiple pathways. It binds to various receptors, such as vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), glypican 1 and 4, and integrin α5β1 . This binding interferes with the signaling pathways that promote blood vessel formation, leading to the inhibition of endothelial cell proliferation, migration, and survival . This compound also induces apoptosis in endothelial cells by inhibiting cyclin D1 and disrupting cell-matrix adhesions .
Comparison with Similar Compounds
Angiostatin: Another endogenous inhibitor of angiogenesis, derived from plasminogen.
Thrombospondin: A glycoprotein that inhibits angiogenesis by binding to receptors on endothelial cells and blocking their proliferation.
Uniqueness: Endostatin is unique in its ability to bind to multiple receptors and interfere with various signaling pathways involved in angiogenesis. Its broad-spectrum anti-angiogenic activity and relatively low toxicity profile make it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-methyl-N-phenacylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYOVPTFNNVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204557 | |
Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Endostatin is an endogenous antitumor protein. Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen which inhibits cell proliferation and migration, and induces endothelial cell apoptosis and cell cycle arrest. It is proposed that endostatin's effects are due to inhibition of vascular endothelial growth factor (VEGF) tyrosine phosphorylation of KDR/F1k-1 (VEGF receptor 2), the cell surface receptor for VEGF. VEGF is an important mediator of angiogensis. Endostatin additionally blocks activation of extracellular signal related kinases, or ERK, protein 38 mitogen activated protein kinase, or p38 MAPK (signal transduction pathways involving kinases that couple growth factors to cell surface receptors), as well as focal adhesion kinase (p125FAK). Studies are being done to determine if endostatin has possible impact on other pathways, and may also target E-selectin and block activity of metalloproteinases 2, 9 and 13. There is further research into a possible mechanistic link involving endostatin's angiogenic and zinc binding ability. | |
Record name | Endostatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55984-52-6, 187888-07-9 | |
Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endostatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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